Cas no 302952-38-1 (1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine)

1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine structure
302952-38-1 structure
商品名:1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine
CAS番号:302952-38-1
MF:C14H19N3S
メガワット:261.385761499405
CID:6134260
PubChem ID:719963

1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine
    • 5,6-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
    • Thieno[2,3-d]pyrimidine, 5,6-dimethyl-4-(4-methyl-1-piperidinyl)-
    • AB00470309-04
    • AE-641/13832284
    • 5,6-Dimethyl-4-(4-methyl-piperidin-1-yl)-thieno[2,3-d]pyrimidine
    • SMR000118872
    • Oprea1_743114
    • SR-01000574561
    • MLS000121486
    • 5,6-dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine
    • CCG-276206
    • SR-01000574561-1
    • 302952-38-1
    • Z31247937
    • HMS1682F19
    • F0825-0479
    • CHEMBL1417200
    • HMS2348E19
    • AKOS000642456
    • インチ: 1S/C14H19N3S/c1-9-4-6-17(7-5-9)13-12-10(2)11(3)18-14(12)16-8-15-13/h8-9H,4-7H2,1-3H3
    • InChIKey: ULAJRRVRQCBDKJ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N2CCC(C)CC2)=C2C(C)=C(C)SC2=N1

計算された属性

  • せいみつぶんしりょう: 261.12996879g/mol
  • どういたいしつりょう: 261.12996879g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 57.3Ų

じっけんとくせい

  • 密度みつど: 1.165±0.06 g/cm3(Predicted)
  • ふってん: 417.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 5.63±0.40(Predicted)

1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0825-0479-5mg
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0825-0479-3mg
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F0825-0479-4mg
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0825-0479-2mg
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0825-0479-5μmol
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0825-0479-2μmol
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0825-0479-1mg
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine
302952-38-1 90%+
1mg
$81.0 2023-05-17

1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine 関連文献

1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidineに関する追加情報

Introduction to Compound with CAS No. 302952-38-1 and Product Name: 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine

The compound identified by the CAS number 302952-38-1 and the product name 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a fused thienopyrimidine core, which is a privileged scaffold in medicinal chemistry, known for its ability to modulate various biological pathways.

Recent research has highlighted the importance of thienopyrimidine derivatives in the development of novel drugs. The 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl moiety in the compound’s structure is particularly noteworthy, as it has been shown to exhibit significant pharmacological properties. This moiety is capable of interacting with multiple targets, making it a versatile component in drug design. The presence of a 4-methylpiperidine substituent further enhances the compound’s pharmacokinetic profile by improving solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Studies have demonstrated that derivatives of thienopyrimidine can disrupt signaling pathways that are critical for tumor growth and survival. The 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine structure has been investigated for its ability to bind to and inhibit specific kinases, thereby blocking aberrant signaling that contributes to malignancy.

In addition to its anti-cancer properties, this compound has shown promise in other therapeutic areas. Research indicates that it may have neuroprotective effects, potentially making it relevant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability of the thienopyrimidine core to cross the blood-brain barrier suggests that it could be an effective candidate for central nervous system (CNS) disorders.

The synthesis of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group necessitates careful selection of reagents and catalysts to achieve optimal functionalization. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further research and development.

From a computational chemistry perspective, the molecular modeling of this compound has provided valuable insights into its binding interactions with biological targets. The three-dimensional structure reveals key pharmacophores that are essential for receptor binding. These insights have guided the optimization of analogs with enhanced potency and selectivity. The use of computational tools has accelerated the drug discovery process by allowing researchers to predict binding affinities and identify potential lead compounds.

Preclinical studies have been instrumental in evaluating the safety and efficacy of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine. Animal models have provided evidence of its therapeutic potential without significant side effects at tested doses. These findings have laid the groundwork for clinical trials in humans, where its efficacy against various diseases will be further assessed. The results from these trials are expected to provide a clearer picture of its clinical utility and potential market applications.

The development of this compound also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology has been crucial in advancing our understanding of its mechanisms of action. Such collaborative efforts are essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.

Looking ahead, the future prospects for 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-4-methylpiperidine appear promising. Ongoing research aims to explore new derivatives with improved pharmacological profiles and reduced toxicity. Additionally, investigating its potential in combination therapies may unlock synergistic effects that could enhance treatment outcomes. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly vital role in addressing unmet medical needs.

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